1-[(4-Bromophenyl)methyl]-2-phenylmethanesulfonyl-1H-1,3-benzodiazole
Overview
Description
“2-(benzylsulfonyl)-1-(4-bromobenzyl)-1H-benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fused benzene and imidazole ring. This core is substituted at the 1-position with a 4-bromobenzyl group and at the 2-position with a benzylsulfonyl group .
Molecular Structure Analysis
The benzimidazole core of the molecule is aromatic and planar. The benzylsulfonyl and 4-bromobenzyl substituents are likely to project out from this plane, and the bromine atom may participate in halogen bonding interactions .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can potentially form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of the benzimidazole core could contribute to its stability and aromaticity, while the bromine atom could increase its molecular weight and polarizability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzylsulfonyl-1-[(4-bromophenyl)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-18-12-10-16(11-13-18)14-24-20-9-5-4-8-19(20)23-21(24)27(25,26)15-17-6-2-1-3-7-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPFHELBCWOMGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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